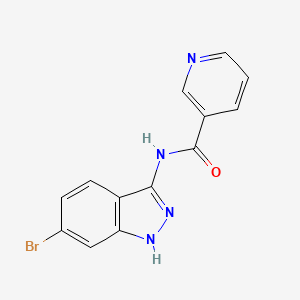
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromoindazole-3-carboxamide , belongs to the imidazole-containing heterocyclic family. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. In this compound, one nitrogen bears a hydrogen atom, while the other is a pyrrole-type nitrogen. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide. One common approach involves the reaction of 6-bromoindazole with pyridine-3-carboxylic acid under appropriate conditions. The bromine substitution occurs at the 6-position of the indazole ring, yielding the desired compound.
Reaction Conditions::- Reactants: 6-bromoindazole, pyridine-3-carboxylic acid
- Solvent: Organic solvents (e.g., DMF, DMSO)
- Catalyst: Acidic or basic conditions
- Temperature: Typically at elevated temperatures (e.g., reflux)
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.
Chemical Reactions Analysis
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide undergoes various chemical reactions:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups (e.g., amino, hydroxyl, or alkyl groups).
Oxidation/Reduction Reactions: The carbonyl group in the carboxamide can be oxidized or reduced.
Cyclization Reactions: Intramolecular cyclization can lead to derivatives with fused rings.
Common reagents and conditions depend on the specific transformation. Major products include derivatives with modified substituents or additional rings.
Scientific Research Applications
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing novel drugs due to its diverse reactivity and potential biological activities.
Anticancer Research: Researchers explore its cytotoxic effects and potential as an anticancer agent.
Enzyme Inhibition Studies: The compound may inhibit specific enzymes involved in disease pathways.
Material Science: Its derivatives may have applications in materials, such as organic semiconductors.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways include protein kinases, DNA-binding proteins, and cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide stands out due to its unique combination of indazole and pyridine moieties. Similar compounds include other indazole derivatives, such as 6-chloroindazole-3-carboxamide and 6-methylindazole-3-carboxamide .
Properties
Molecular Formula |
C13H9BrN4O |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrN4O/c14-9-3-4-10-11(6-9)17-18-12(10)16-13(19)8-2-1-5-15-7-8/h1-7H,(H2,16,17,18,19) |
InChI Key |
LVJAVTWBZKYVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-benzyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10868875.png)
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)propanamide](/img/structure/B10868877.png)
![5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
![5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-4-carboxylic acid](/img/structure/B10868887.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10868901.png)
![2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide](/img/structure/B10868903.png)
![N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10868907.png)
![N-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(thiophen-2-yl)acetamide](/img/structure/B10868913.png)
![methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10868922.png)
![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868927.png)

![1,3-bis[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B10868942.png)
![1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868944.png)
![2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10868949.png)
